molecular formula C22H22N2OS B5587874 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine

Cat. No.: B5587874
M. Wt: 362.5 g/mol
InChI Key: SWYJLWFKZMGTEH-UHFFFAOYSA-N
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Description

1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine is a useful research compound. Its molecular formula is C22H22N2OS and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.14528450 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Benzothiazoles and Thiazolopyridines

A metal- and reagent-free method for the synthesis of benzothiazoles and thiazolopyridines through 2,2,6,6-tetramethylpiperidine-N-oxyl radical (TEMPO)-catalyzed electrolytic C–H thiolation provides a uniform approach to these compounds from N-(hetero)arylthioamides. This dehydrogenative coupling process facilitates access to a variety of benzothiazoles and thiazolopyridines, suggesting potential applications in the synthesis or modification of 1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3-phenylpiperidine related compounds (Qian et al., 2017).

Antibacterial Agents

Novel thiazolepyridine derived heterocyclic hybrids, specifically N-phenyl-2-(thiazolo[5,4-b]pyridin-2-yl)benzamides, were synthesized through a one-pot, three-component reaction. These compounds demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains, indicating their potential as lead compounds for the development of new antibacterial agents (Karuna et al., 2021).

Green Chemistry

Recent advances in the synthesis of benzothiazole compounds related to green chemistry highlight the importance of developing synthetic processes that are environmentally benign. The review details methods for synthesizing benzothiazoles using green chemistry principles, which could be relevant for the eco-friendly synthesis of this compound and its analogs (Gao et al., 2020).

Properties

IUPAC Name

(2-benzyl-1,3-thiazol-4-yl)-(3-phenylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-22(20-16-26-21(23-20)14-17-8-3-1-4-9-17)24-13-7-12-19(15-24)18-10-5-2-6-11-18/h1-6,8-11,16,19H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYJLWFKZMGTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC(=N2)CC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.